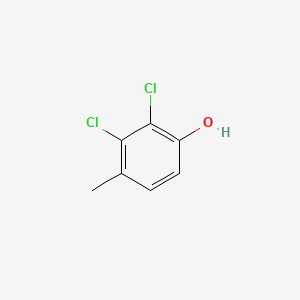

2,3-Dichloro-4-methylphenol

Description

This structural arrangement significantly influences its physical-chemical properties, toxicity, and applications. Chlorophenols like this compound are widely studied due to their roles as intermediates in chemical synthesis, biocides, and environmental contaminants .

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCTUAKNFRUXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487259 | |

| Record name | Phenol, dichloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62609-00-1 | |

| Record name | Phenol, dichloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-4-methylphenol can be synthesized through various methods, including:

Chlorination of 4-methylphenol (p-cresol): This involves the direct chlorination of 4-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of 2,3-dichlorophenol with a methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes where 4-methylphenol is treated with chlorine gas under controlled conditions to achieve the desired chlorination pattern. The reaction is monitored to ensure the selective formation of the 2,3-dichloro derivative.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH) are commonly used.

Major Products Formed

Oxidation: Formation of quinones or chlorinated benzoquinones.

Reduction: Formation of less chlorinated phenols or dechlorinated phenols.

Substitution: Formation of substituted phenols with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Agricultural Applications

DCMP is primarily recognized for its role as an intermediate in the synthesis of agricultural chemicals, particularly herbicides and fungicides. The compound's efficacy in controlling a range of pests makes it valuable in crop protection strategies.

Case Study: Herbicide Development

A notable application of DCMP is its use in developing selective herbicides that target specific weed species while minimizing damage to crops. Research has shown that formulations containing DCMP exhibit significant herbicidal activity against common agricultural weeds, such as Amaranthus and Echinochloa species. The compound's mechanism involves disrupting photosynthesis and inhibiting growth at the cellular level .

Pharmaceutical Applications

In the pharmaceutical industry, DCMP has been explored for its potential therapeutic effects. Its structure allows it to interact with biological targets in various ways.

Anticancer Activity

Recent studies have investigated the anticancer properties of DCMP derivatives. For instance, compounds derived from DCMP have shown promising results in vitro against several cancer cell lines, including leukemia and breast cancer. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| DCMP Derivative A | Leukemia | 10 | Induces apoptosis |

| DCMP Derivative B | Breast Cancer | 15 | Inhibits proliferation |

Industrial Applications

DCMP is also utilized in various industrial applications due to its antimicrobial properties. It is often incorporated into formulations for disinfectants and preservatives.

Case Study: Antimicrobial Efficacy

Research has demonstrated that DCMP exhibits significant antimicrobial activity against a range of bacteria and fungi. A study evaluating its effectiveness as a preservative in cosmetic formulations found that concentrations as low as 0.1% effectively inhibited microbial growth without compromising product stability .

Environmental Impact and Safety

While DCMP has beneficial applications, its environmental impact must be considered. Studies indicate that chlorinated phenols can be persistent in the environment and may pose risks to aquatic ecosystems. Regulatory assessments are ongoing to evaluate the safe use levels in agricultural and industrial contexts .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-methylphenol involves its interaction with cellular components, leading to disruption of cellular processes. The compound can target enzymes and proteins, leading to inhibition of their activity. The presence of chlorine atoms enhances its reactivity and ability to form covalent bonds with biological molecules, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2,3-Dichloro-4-methylphenol and related compounds:

Key Observations:

- Substituent Position Effects: The position of chlorine and methyl groups alters reactivity and applications. For example, Chloroxylenol’s 4-chloro and 2,3-dimethyl groups enhance its antimicrobial efficacy compared to this compound .

Physicochemical Properties

- Solubility: Chlorophenols generally exhibit low water solubility. For instance, 4-Chloro-2-methylphenol has a solubility of ~3.5 g/L at 25°C, while dichlorinated derivatives like 2,3-Dichlorophenol are less soluble (<1 g/L) due to increased hydrophobicity .

- Melting Points: Methyl substitution tends to lower melting points. 4-Chloro-2-methylphenol melts at ~55°C, whereas 2,3-Dichlorophenol melts at ~68°C .

Toxicity and Environmental Impact

- Acute Toxicity: Chlorophenols are associated with moderate to high toxicity. For example, 2,3-Dichlorophenol has an oral LD₅₀ of 580 mg/kg in rats, while Chloroxylenol (4-Chloro-2,3-dimethylphenol) shows lower acute toxicity (LD₅₀ >2000 mg/kg) due to reduced bioavailability .

- Environmental Persistence: Dichlorophenols like this compound are more persistent in soil and water than mono-chlorinated derivatives. Their half-lives in aerobic soils range from 30–100 days, depending on substituent positions .

Biological Activity

2,3-Dichloro-4-methylphenol (DCMP) is an organochlorine compound with significant biological activity and applications in various fields, including pharmaceuticals and environmental science. This article explores the biological properties, toxicological effects, and potential applications of DCMP, supported by relevant research findings and data.

Chemical Structure and Properties

DCMP has the molecular formula and features two chlorine atoms substituted on the aromatic ring. Its structure can be represented as follows:

Biological Activity

Antimicrobial Properties

DCMP exhibits notable antimicrobial activity against a variety of microorganisms. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy reported that DCMP showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Toxicological Effects

Research has indicated that DCMP may pose health risks due to its toxicological profile. It has been classified as a potential endocrine disruptor, affecting hormonal balance in organisms.

- Toxicity Assessment : In a study assessing aquatic toxicity, DCMP was found to have an LC50 value of 15.6 mg/L for Pimephales promelas (fathead minnow), indicating moderate toxicity to aquatic life .

Environmental Impact

DCMP is frequently detected in environmental samples due to its widespread use in industrial applications. Its persistence in water bodies raises concerns regarding bioaccumulation and long-term ecological effects.

- Environmental Monitoring : A survey conducted on organic contaminants in river systems found that DCMP concentrations varied significantly, highlighting its prevalence as an environmental pollutant .

Research Findings

Recent studies have focused on the quantitative structure-activity relationships (QSAR) of DCMP, aiming to predict its biological activity based on structural characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.